2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine
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Overview
Description
2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine is an intricate compound that integrates various functional groups, resulting in unique chemical and biological properties. This compound belongs to a class of pyrimidines, which are often studied for their potential in pharmaceuticals and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine involves a multi-step organic synthesis process. The primary steps include the formation of the pyrimidine ring, introduction of the cyclopropyl and dimethyl groups, and subsequent attachment of the piperazinyl and oxadiazolyl groups. Each step requires precise control of reaction conditions such as temperature, pH, and solvent choice to ensure the correct configuration and yield of the target compound.
Industrial Production Methods: Scaling up this synthesis for industrial production often involves optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry may be employed to achieve efficient production. Industrial synthesis typically requires stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine undergoes various types of reactions, including:
Oxidation: This compound can be oxidized under specific conditions, altering its functional groups and potentially its biological activity.
Reduction: Reduction reactions can be used to modify the compound's structural elements, affecting its reactivity and stability.
Common Reagents and Conditions: Common reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary based on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxides or hydroxylated derivatives, reduction may result in dehalogenated or hydrogenated compounds, and substitution can introduce a wide range of functional groups.
Scientific Research Applications
2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine has diverse scientific research applications, including:
Chemistry: It serves as a key intermediate in organic synthesis and the development of novel materials.
Biology: Researchers explore its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: This compound is investigated for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.
Industry: Its unique chemical structure makes it valuable in the development of new polymers and advanced materials.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets within biological systems. These targets often include enzymes, receptors, or nucleic acids, where the compound can inhibit or modulate their activity. The trifluoromethyl-oxadiazole group, in particular, is known for enhancing the compound's binding affinity and stability, contributing to its overall biological activity.
Comparison with Similar Compounds
4,5-dimethyl-6-(4-piperazinyl)pyrimidine: Lacks the trifluoromethyl-oxadiazole group, leading to different reactivity and biological activity.
Cyclopropyl-pyrimidines: Share the cyclopropyl group but differ in other substituents, resulting in varied chemical and biological properties.
Properties
IUPAC Name |
2-[[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N6O/c1-10-11(2)21-14(12-3-4-12)22-15(10)26-7-5-25(6-8-26)9-13-23-24-16(27-13)17(18,19)20/h12H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQLKRXKLQPMEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)CC3=NN=C(O3)C(F)(F)F)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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